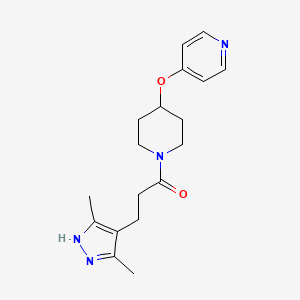
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Isoxazolines and Isoxazoles
The compound is used as a precursor in the synthesis of novel isoxazolines and isoxazoles, indicating its utility in creating structurally diverse chemical libraries. These compounds are synthesized via intramolecular cyclization and [3+2] cycloaddition reactions, showcasing the compound's reactivity and versatility in organic synthesis (Rahmouni et al., 2014).
Alkylation and Ring Closure Reactions
It serves as a starting material in various alkylation and ring closure reactions. These processes generate a diverse library of compounds, further highlighting its significance in the field of medicinal chemistry and drug discovery (Roman, 2013).
Molecular Structure Investigations
The compound is involved in the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. These derivatives are subjected to structural analysis using X-ray crystallography, Hirshfeld, and DFT calculations, emphasizing its role in the development and understanding of new molecular frameworks (Shawish et al., 2021).
Biological Activities
Antimicrobial and Anticancer Properties
Some derivatives of the compound exhibit significant antimicrobial and anticancer activities. This highlights its potential as a core structure for developing therapeutic agents targeting various diseases (Hafez et al., 2016).
Anticholinesterase Effects
Pyrazoline derivatives of the compound show promising anticholinesterase effects, indicating its potential in treating neurodegenerative disorders. The efficacy of these derivatives in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes underscores its therapeutic potential (Altıntop, 2020).
Antimicrobial Agents
Thiazolidinone derivatives of the compound have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. The investigation of these derivatives broadens the scope of the compound in pharmaceutical research (Patel et al., 2012).
properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-pyridin-4-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-17(14(2)21-20-13)3-4-18(23)22-11-7-16(8-12-22)24-15-5-9-19-10-6-15/h5-6,9-10,16H,3-4,7-8,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVJDIFKSSHJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2638143.png)
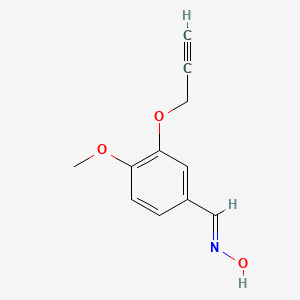
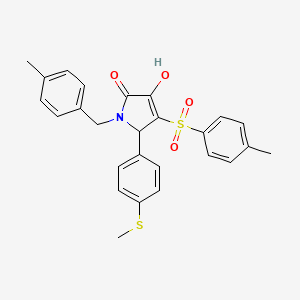
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2638147.png)
![3-benzyl-6-(3-methylpiperidine-1-carbonyl)-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B2638150.png)
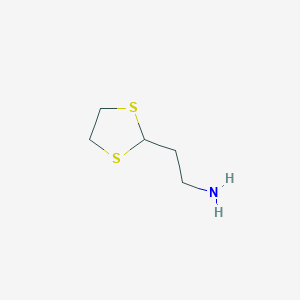
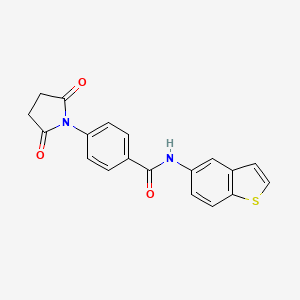
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2638155.png)
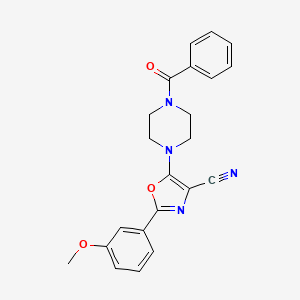
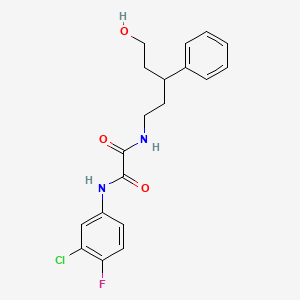
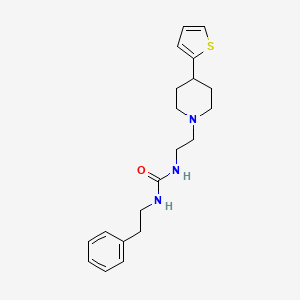
![8-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2638163.png)
![5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2638164.png)
![tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)